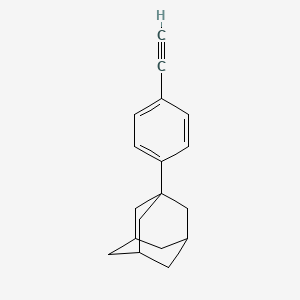

1-(4-Ethynylphenyl)adamantane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-ethynylphenyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20/c1-2-13-3-5-17(6-4-13)18-10-14-7-15(11-18)9-16(8-14)12-18/h1,3-6,14-16H,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSLGVZYLQPJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469932 | |

| Record name | 1-(4-ethynylphenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219831-45-5 | |

| Record name | 1-(4-ethynylphenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Derivatization Strategies

Advanced Derivatization Strategies

The rigid, three-dimensional structure of the adamantane (B196018) core makes it a valuable building block, or tecton, for the construction of larger, well-defined molecular architectures and materials. The functionalization of the adamantane cage, for instance with ethynylphenyl groups as seen in 1-(4-ethynylphenyl)adamantane, introduces reactive sites that can participate in various bond-forming reactions to create extended networks and clusters. Condensation reactions, in a broad sense, are a key strategy for assembling these complex structures.

In the synthesis of inorganic adamantane-type clusters, which often have a general formula of [(RT)₄E₆] (where T is a Group 14 atom and E is a chalcogen), condensation reactions are a primary formation method. rsc.orgnih.gov This typically involves the reaction of precursors where one component has three leaving groups and the other has two, leading to the formation of the adamantane scaffold through the elimination of a small molecule side-product. rsc.org Such reactions are generally carried out in solution under mild temperature conditions. rsc.org

While direct self-condensation of this compound is not the primary route to these inorganic clusters, the ethynylphenyl group is crucial for derivatization, enabling the adamantane unit to be incorporated into larger systems via coupling reactions that share characteristics with condensation processes. For example, the synthesis of multi-substituted adamantanes, such as 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane, creates a platform with multiple reactive acetylene (B1199291) termini. rsc.org These termini are poised for participation in reactions like Glaser or Sonogashira couplings, which can be viewed as a form of condensation, to link multiple adamantane units together, forming organic analogues of clusters or porous molecular solids.

The synthesis of these multi-functionalized adamantane precursors often starts with a halogenated adamantane core. A notable example is the synthesis of 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane, which can be achieved from 1,3,5,7-tetrakis(4-iodophenyl)adamantane (B3103796). The final step involves a palladium-catalyzed cross-coupling reaction with trimethylsilylacetylene (B32187), followed by deprotection of the silyl (B83357) group. rsc.org This multi-step synthesis highlights the strategic placement of reactive groups to facilitate the final "condensation" or linking step.

Table 1: Examples of Condensation and Coupling Reactions Involving Adamantane Derivatives

| Adamantane Precursor | Reactant(s) | Reaction Type | Product Type | Reference |

| 1,3,5,7-Tetrakis(4-iodophenyl)adamantane | Trimethylsilylacetylene, followed by deprotection | Sonogashira Coupling | 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane | rsc.org |

| Adamantane tetra-aldehyde | Diazo-acetate ester | Condensation | Adamantane tetra-β-keto-ester | arkat-usa.orgresearchgate.net |

| 1-(Adamantan-1-yl)-3-arylthioureas | Aryl bromomethyl ketones | Condensation | (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | nih.gov |

| 3-Aminotricyclo[3.3.1.1³﹐⁷]decan-1-ol | Aldehydes/Ketones | Condensation (Schiff Base formation) | Adamantane-based Schiff bases | mdpi.com |

Applications in Advanced Material Science

Organic Electronics and Optoelectronic Materials

The integration of the adamantane (B196018) moiety into organic electronic and optoelectronic materials has been shown to impart desirable properties, including improved stability and processability. While direct research on 1-(4-ethynylphenyl)adamantane in some of these applications is emerging, the broader study of adamantane derivatives provides a strong indication of its potential.

Contribution to Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

While specific studies on this compound in organic field-effect transistors (OFETs) are limited, the properties it imparts in other organic electronic applications suggest its potential utility. The enhanced stability and defined molecular structure provided by the adamantane core could contribute to the formation of well-ordered thin films, a crucial factor for efficient charge transport in OFETs. The ethynylphenyl group also offers a versatile point for further functionalization to tune the electronic properties of the material for specific OFET applications.

Development of Materials with Nonlinear Optical (NLO) Properties

Adamantane-based compounds have emerged as a promising class of materials for nonlinear optics (NLO). researchgate.netnih.gov These materials can exhibit strong second-harmonic generation (SHG), a property highly sought after for applications in photonics and telecommunications. researchgate.net Theoretical studies have shown that the NLO response of adamantane-based clusters can be tuned by modifying the core structure. For example, substituting carbon atoms in the adamantane core with heavier tetrel elements (Si, Ge, Sn) can significantly enhance the SHG intensity. nih.gov This enhancement is attributed to an increased electronic density at the substituents, which boosts the probability of the electronic transitions responsible for the optical nonlinearities. nih.gov

Furthermore, the functionalization of adamantane with various groups, such as alkali metals, can induce significant NLO responses. daneshyari.comresearchgate.net Density functional theory (DFT) studies have revealed that doping adamantane with lithium or sodium can lead to large first hyperpolarizability values, a key parameter for NLO materials. daneshyari.comresearchgate.net The number and position of these alkali metal substituents can be tailored to optimize the NLO properties. daneshyari.com

Engineering for White-Light Generation and Light Conversion Devices

A particularly fascinating application of adamantane derivatives is in the field of white-light generation. arxiv.orgresearchgate.net Certain adamantane-like molecules have been shown to exhibit extreme nonlinear optical properties that can lead to the emission of white light when irradiated with near-infrared light. researchgate.net This phenomenon is dependent on the crystalline or amorphous nature of the material. rsc.org The ability to generate white light from a single molecular component is highly desirable for the development of next-generation lighting technologies and light conversion devices.

The functionalization of the adamantane core plays a crucial role in enabling and tuning this white-light emission. arxiv.orgresearchgate.net For instance, selective bromine functionalization can trigger photochemical rearrangements within the molecules, which can either enhance two-photon absorption or facilitate white-light emission over second-harmonic generation. arxiv.org The ability to manipulate the optical response through chemical modification opens up possibilities for designing materials with tailored light-emitting properties for specific applications.

Porous Organic Materials and Frameworks

The rigid, tetrahedral geometry of the adamantane cage makes this compound an excellent building block for the construction of porous organic materials, such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). These materials are characterized by their high surface areas, tunable pore sizes, and exceptional stability, making them suitable for applications in gas storage, separation, and catalysis.

Fabrication of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

In the context of MOFs, the functional groups on the adamantane-based linker coordinate with metal ions to form the framework. researchgate.netrsc.org The choice of both the organic linker and the metal ion allows for the systematic tuning of the resulting MOF's structure and properties. researchgate.net The rigidity of the adamantane linker is crucial for maintaining the structural integrity of the framework and preventing the collapse of the pores upon removal of solvent molecules.

Design Principles for Tetrahedral Adamantane-Based Linkers

The design of porous frameworks using adamantane-based linkers is guided by several key principles aimed at achieving desired topologies and properties. A primary principle is the utilization of the adamantane cage as a rigid, tetrahedral node. This pre-defined geometry is fundamental to constructing 3D frameworks with predictable structures. researchgate.net

A successful strategy involves a "symmetry-guided" approach, where the augmentation of nodes in a known network topology with a rigid tetrahedral ligand, such as a functionalized adamantane, can lead to non-interpenetrated MOFs with high porosity. researchgate.net For example, the use of tetrahedral linkers in the construction of zirconium-based MOFs has resulted in materials with exceptionally large pore sizes and the highest BET surface areas reported for MOFs derived from tetrahedral ligands. researchgate.net

Furthermore, steric hindrance engineering, by incorporating bulky adamantane units into the monomers, can be employed to control the degree of interpenetration in 3D COFs. This approach has led to the successful synthesis of diamondoid-structured COFs with permanent mesopores, exceptionally high surface areas (exceeding 3400 m²/g), and very low crystal densities. nih.gov This demonstrates that the strategic use of adamantane-based linkers can overcome common challenges in the synthesis of highly porous 3D COFs, such as structural interpenetration that can limit pore accessibility. nih.gov The rigidity and defined geometry of the adamantane linker are therefore critical design elements for creating advanced porous materials with tailored properties.

Formation of Microporous Organic Polymers through Cross-Linking

The synthesis of microporous organic polymers (MOPs) represents a significant area of materials science, and adamantane derivatives, including this compound, are pivotal in this field. The highly symmetrical and rigid nature of the adamantane core makes it an excellent "knot" candidate for constructing porous networks. When connected by "linkage" molecules, these adamantane-based building blocks create MOPs with notable properties such as exceptional thermal and chemical stability, low density, and high specific surface area.

The formation of these polymers often involves cross-linking reactions, such as the Sonogashira–Hagihara coupling, which utilizes the ethynyl (B1212043) group on compounds like this compound. This process leads to the creation of a robust, three-dimensional covalent organic framework. These adamantane-based MOPs exhibit advantageous characteristics in terms of synthetic yield, structural integrity, and precise pore size distribution, which are crucial for their applications in gas and vapor adsorption.

For instance, MOPs constructed from tetrakis(4-bromophenyl)admantane have demonstrated high thermal stability, remaining stable at temperatures exceeding 500 °C, and chemical resilience in the presence of strong acids and bases nih.gov. The resulting frameworks possess significant microporosity, which is essential for their performance in various applications.

Table 1: Properties of Adamantane-Based Microporous Organic Polymers

| Property | Description | Significance |

| Thermal Stability | Stable up to >500 °C | Suitable for applications in harsh temperature environments. |

| Chemical Stability | Resistant to strong acids and bases | Ensures durability and longevity in chemically aggressive settings. |

| High Surface Area | BET surface areas can be exceptionally high (e.g., >1000 m²/g) | Provides a large capacity for gas storage and adsorption. |

| Microporosity | Defined pore sizes within the micropore range (<2 nm) | Enables selective adsorption and separation of molecules based on size. |

Exploration in Selective Adsorption and Separation Processes

The well-defined microporous structure of polymers derived from this compound and its analogues is instrumental in their application for selective adsorption and separation of gases and organic vapors. The uniform pore size distribution allows for the selective uptake of molecules that can fit within the polymer's cavities, leading to efficient separation processes.

Research has shown that adamantane-based frameworks are effective in capturing small gas molecules. For example, certain frameworks have demonstrated notable adsorption capacities for carbon dioxide (CO₂) and methane (CH₄) nih.gov. Beyond small gases, these materials also show a high affinity for toxic organic vapors such as n-hexane and benzene (B151609), with significant uptake capacities being recorded at room temperature nih.gov.

The mechanism behind this selectivity is often driven by weak intermolecular forces, such as CH/π interactions, between the polymer framework and the adsorbate molecules. Theoretical and experimental studies on similar microporous organic polymers have confirmed that these weak interactions play a dominant role in defining the separation performance for mixtures of structurally similar chemicals, such as xylene isomers or benzene and cyclohexane nih.gov. This suggests that MOPs incorporating this compound could be tailored for specific, challenging chemical separations.

Table 2: Adsorption Capacities of Adamantane-Based Microporous Frameworks

| Adsorbate | Adsorption Capacity (at 273 K / 1 bar) | Adsorption Capacity (at 298 K / 0.8 bar) |

| Carbon Dioxide (CO₂) (wt %) | 8.9–9.0 | - |

| Methane (CH₄) (wt %) | 1.43–1.63 | - |

| n-Hexane (mg g⁻¹) | - | 104–172 |

| Benzene (mg g⁻¹) | - | 144–272 |

Data derived from studies on related adamantane-based frameworks. nih.gov

Nanomaterials and Surface Functionalization

The application of this compound extends to the nanoscale, where its rigidity and defined geometry are leveraged in the construction and functionalization of nanomaterials and surfaces.

Utilization as Rigid Nanoscale Building Blocks

Adamantane and its functionalized derivatives are considered fundamental building blocks in nanotechnology due to their diamondoid structure, which imparts exceptional rigidity and a precise three-dimensional geometry. These molecules can be conceptualized as "nanobricks" for the bottom-up construction of complex nanostructures. The predictable shape and size of the adamantane core allow for the design and self-assembly of highly ordered molecular architectures.

For example, rigid, branched adamantane motifs have been synthesized to serve as scaffolds for the creation of stable DNA-based nanoconstructions mdpi.com. The defined tetrahedral geometry of adamantane allows for the precise spatial arrangement of appended functional groups, guiding the self-assembly process to form larger, supramolecular arrays. This principle is directly applicable to this compound, where the ethynylphenyl group can be used to link these rigid blocks into larger, well-defined nanoscale structures.

Design and Calibration of Atomic Force Microscopy (AFM) Tips

The unique structural properties of adamantane derivatives have been harnessed in the field of scanning probe microscopy, specifically in the design and calibration of Atomic Force Microscopy (AFM) tips. The synthesis of nanoscale 1,3,5,7-tetrasubstituted adamantanes has been explored for this purpose. These molecules are designed with a tripodal base, often terminating in sulfur-containing moieties that can strongly bind to a gold-coated AFM tip through the formation of multiple S-Au bonds.

The fourth vertex of the tetrahedral adamantane core can be functionalized with a specific group designed to interact with and scan a sample surface. The rigidity and well-defined size of these adamantane-based molecular tips make them ideal as chemically precise nanoscale objects for the calibration of conventional AFM tips. This allows for more accurate and reproducible imaging at the atomic and molecular scale.

Development of Photochromic Self-Assembled Monolayers (SAMs) on Surfaces

Supramolecular Chemistry and Molecular Recognition Phenomena

Host-Guest Systems Involving Adamantane-Based Moieties

The ability of a "host" molecule to bind a "guest" molecule is a fundamental concept in supramolecular chemistry. The adamantane (B196018) group is a classic example of a guest moiety, known for its remarkable ability to form stable complexes with various molecular hosts.

Inclusion Complex Formation with Macrocyclic Hosts (e.g., Cyclodextrins)

The adamantane cage of 1-(4-ethynylphenyl)adamantane is an excellent guest for macrocyclic hosts like cyclodextrins. nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. mdpi.com The appropriately sized and nonpolar adamantane group can be encapsulated within this cavity, driven primarily by the hydrophobic effect, which involves the release of high-energy water molecules from the cavity into the bulk solvent. nih.gov

While specific studies on the inclusion complexation of this compound with cyclodextrins are not extensively documented, the behavior of numerous other adamantane derivatives provides a strong basis for understanding this interaction. nih.govmdpi.com It is well-established that adamantane and its derivatives form 1:1 inclusion complexes with β-cyclodextrin, whose cavity size is particularly well-suited for the adamantane cage. mdpi.com The formation of these complexes can be detected and characterized by various techniques, including nuclear magnetic resonance (NMR) spectroscopy and calorimetry. mdpi.com

Principles of Molecular Recognition and Association Constants

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. In the case of adamantane-cyclodextrin complexes, this recognition is governed by a combination of factors, including the size and shape complementarity between the host and guest, and the hydrophobic interactions that drive the association.

The strength of this interaction is quantified by the association constant (K_a), with higher values indicating a more stable complex. Adamantane derivatives are known to form highly stable inclusion complexes with β-cyclodextrin, with association constants typically in the range of 10⁴ to 10⁵ M⁻¹. mdpi.com This high affinity is attributed to the excellent fit of the adamantane guest within the β-cyclodextrin cavity.

Table 1: Association Constants of Adamantane Derivatives with β-Cyclodextrin

| Adamantane Derivative | Association Constant (K_a) in M⁻¹ |

|---|---|

| Adamantane | 5.2 x 10⁴ |

| 1-Adamantanol | 7.7 x 10⁴ |

| 1-Adamantanecarboxylic acid | 6.3 x 10⁴ |

This table presents typical association constants for various adamantane derivatives with β-cyclodextrin, illustrating the strong binding affinity.

For this compound, it is expected that the adamantane moiety would similarly drive the formation of a stable inclusion complex with β-cyclodextrin. The 4-ethynylphenyl substituent, being located at the periphery of the complex, would likely have a secondary effect on the binding affinity.

Directed Self-Assembly and Non-Covalent Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures, guided by non-covalent interactions. This compound possesses several functional groups that can participate in these interactions, allowing for the rational design of supramolecular architectures.

Engineering of Hydrogen-Bonded Networks

The terminal alkyne proton of the ethynyl (B1212043) group in this compound can act as a weak hydrogen bond donor. While not as strong as conventional hydrogen bonds (e.g., O-H···O or N-H···N), C-H···π and C-H···X (where X is a heteroatom) interactions involving alkynes are recognized as significant forces in crystal engineering. nih.gov

Metal Coordination in Supramolecular Assemblies

The coordination of metal ions to the ethynyl group provides a powerful tool for directing the self-assembly of this compound into predictable and functional supramolecular architectures. The specific geometry of the coordination will depend on the metal ion, its coordination preferences, and the presence of other ligands. nih.gov

Role of π-π Stacking and Hydrophobic Effects in Assembly

The phenyl group of this compound can engage in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are a significant driving force in the self-assembly of aromatic compounds. In the solid state, these interactions can lead to the formation of columnar or layered structures. nih.gov

Furthermore, the hydrophobic nature of the entire this compound molecule, dominated by the large adamantane and phenyl groups, plays a crucial role in its self-assembly in aqueous environments. The tendency of these nonpolar molecules to minimize their contact with water drives them to aggregate, a process that can lead to the formation of various supramolecular structures such as micelles or vesicles. aps.orgmdpi.com

Design of Supramolecular Frameworks for Channel Confinement and Selective Guest Binding

The compound this compound is a molecule of significant interest in supramolecular chemistry and crystal engineering. Its unique structure, combining a bulky, rigid diamondoid cage with a planar aromatic ring and a reactive ethynyl group, makes it a versatile tecton, or building block, for the rational design of complex molecular architectures. While specific studies on this compound itself in forming porous solids are emerging, the principles guiding its potential applications are well-established through extensive research on analogous adamantane-based systems. These systems demonstrate how the distinct molecular components of this compound can be leveraged to create frameworks capable of channel confinement and selective molecular recognition.

The design of such frameworks relies on the precise control of non-covalent interactions, where the adamantane cage acts as a rigid scaffold, and the ethynylphenyl arm provides directional bonding capabilities to guide the self-assembly process.

Role of the Adamantane Core in Framework Construction

The adamantane moiety is a cornerstone in the construction of porous supramolecular materials due to its intrinsic properties. As a rigid and highly symmetrical tetrahedral building block, it provides a predictable geometry for creating three-dimensional networks. researchgate.net Research on other functionalized adamantanes, such as 1,3,5,7-tetrakis(4-bromophenyl)adamantane, has shown that these tectons can self-assemble through van der Waals forces, phenyl embraces, and halogen bonds to form adaptive frameworks. rsc.org These frameworks exhibit modular channels capable of confining various small molecules, including aromatic petrochemicals and chloroform. rsc.org

By analogy, the this compound molecule can function as a node in such a network. The adamantane cage serves two primary functions:

Structural Rigidity : It prevents the collapse of the porous structure, ensuring the persistence of channels and cavities within the crystalline lattice. researchgate.net

Steric Bulk : The sheer size of the adamantane group acts as a spacer, creating significant void space within the framework that can be occupied by guest molecules.

This approach allows for the engineering of materials with defined pore sizes and shapes, which is the foundational principle of channel confinement for applications in molecular separation and storage.

Selective Guest Binding through Host-Guest Chemistry

The adamantane cage is not only a structural component but also an excellent guest moiety in host-guest chemistry, a phenomenon central to molecular recognition. nih.gov The lipophilic and geometrically well-defined nature of the adamantane group allows it to fit perfectly into the hydrophobic cavities of various macrocyclic hosts, such as cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.gov This interaction is highly specific and is driven by the hydrophobic effect and van der Waals forces, leading to the formation of stable 1:1 inclusion complexes. nih.govmdpi.com

The binding affinity, quantified by the association constant (Kₐ), is typically high, indicating a strong and selective interaction. For instance, adamantane derivatives are known to bind strongly with β-cyclodextrin, with association constants often ranging from 10⁴ to 10⁵ M⁻¹. nih.govmdpi.com This selective binding can be exploited in the design of sensor materials or for controlled-release systems.

While the binding of this compound itself has not been extensively tabulated, the behavior of its core adamantane group with common hosts provides a strong basis for its expected performance in molecular recognition phenomena.

Table 1: Representative Association Constants (Kₐ) for Adamantane Derivatives with β-Cyclodextrin (β-CD) This table presents typical binding affinities for adamantane derivatives to illustrate the selective binding capability of the adamantane moiety.

| Adamantane Derivative Guest | Host | Association Constant (Kₐ) in M⁻¹ |

| Adamantanecarboxylate | β-CD | 1.8 x 10⁴ - 3.0 x 10⁵ (pH dependent) mdpi.com |

| Alexa 488 labelled adamantane | β-CD | 5.2 x 10⁴ mdpi.comresearchgate.net |

| General Adamantane Derivatives | β-CD | 10⁴ - 10⁵ (Typical Range) nih.govmdpi.com |

The Function of the Ethynylphenyl Linker in Directing Self-Assembly

The 1-(4-ethynylphenyl) substituent is critical for programming the self-assembly of the individual molecules into an ordered supramolecular framework. This group offers several key interaction sites:

Hydrogen Bonding : The terminal alkyne proton is weakly acidic and can act as a hydrogen-bond donor. scispace.comyoutube.com It can form C–H···O, C–H···N, or other weak hydrogen bonds, which, despite being weaker than conventional hydrogen bonds, are highly directional and play a crucial role in determining the final crystal packing. scispace.comderpharmachemica.com

π-System Interactions : The ethynyl group can also serve as a hydrogen-bond acceptor via its π system. scispace.com Furthermore, the phenyl ring enables aryl–π stacking interactions, which help stabilize the resulting framework. acs.org

The combination of a bulky, non-directional adamantane group with a planar, directional ethynylphenyl group allows for a design strategy where the adamantane core dictates the void space and the linker guides the assembly. This dual functionality is essential for creating frameworks that not only possess channels but also have chemical functionality lining these channels, enabling selective interactions with guest molecules. For example, keto-adamantane-based macrocycles have been synthesized that exhibit selective vapochromism, responding specifically to tetrahydrofuran (B95107) (THF) vapor among various common organic solvents. nih.govnih.gov This demonstrates the high degree of selectivity that can be achieved with adamantane-based frameworks.

Computational and Theoretical Studies of 1 4 Ethynylphenyl Adamantane and Derivatives

Quantum Mechanical (QM) and Molecular Mechanics (MM) Simulations

Quantum mechanical and molecular mechanics simulations are fundamental to understanding the intrinsic properties of 1-(4-ethynylphenyl)adamantane and its derivatives. These methods allow for the detailed exploration of the molecule's potential energy surface and electronic characteristics.

Quantum mechanical calculations, such as those employing first-principles total energy methods, can be used to determine the preferred rotational orientation of the phenyl group relative to the adamantane (B196018) core. While specific studies on this compound are not prevalent in the literature, computational analyses of similar 1-substituted adamantane derivatives have been performed. For instance, studies on 1-phenyladamantane would provide a close approximation. The energy barrier to rotation is expected to be relatively low, leading to facile rotation at room temperature. The most stable conformation would likely involve a staggered arrangement of the phenyl ring with respect to the C-H bonds on the adamantane cage to minimize steric hindrance.

Molecular mechanics, a less computationally intensive method, can also be employed to predict the structure of larger systems containing the this compound moiety, such as in polymers or self-assembled monolayers.

Table 1: Predicted Structural Parameters of this compound (Illustrative) This table is illustrative and based on typical bond lengths and angles from computational studies of similar molecules, as specific data for this compound is not readily available.

| Parameter | Predicted Value | Method |

| Adamantane C-C bond length | ~1.54 Å | DFT |

| Adamantane C-H bond length | ~1.10 Å | DFT |

| C(adamantane)-C(phenyl) bond length | ~1.52 Å | DFT |

| Phenyl C-C bond length | ~1.40 Å | DFT |

| C≡C bond length | ~1.21 Å | DFT |

| C(phenyl)-C≡ bond length | ~1.43 Å | DFT |

| Rotational Barrier (Ad-Ph) | Low (estimated < 5 kcal/mol) | MM/QM |

The electronic properties of this compound are of significant interest, particularly the influence of the adamantyl group on the ethynylphenyl moiety. First-principles total energy investigations on functionalized adamantane molecules have provided insights into their electronic structure. arxiv.org

Density Functional Theory (DFT) is a common method to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential use in electronic applications. The adamantyl group, being a saturated hydrocarbon, is a strong sigma-donating group. This electron-donating nature is expected to raise the energy of the HOMO of the ethynylphenyl group, potentially narrowing the HOMO-LUMO gap compared to unsubstituted phenylacetylene. This can affect the molecule's absorption and emission properties, as well as its redox potentials.

Table 2: Calculated Electronic Properties of Adamantane Derivatives (Illustrative Comparison) This table presents a qualitative comparison based on known electronic effects of substituents. Specific calculated values for this compound require dedicated computational studies.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenylacetylene | Lower | Higher | Wider |

| This compound | Higher (due to Ad donor) | Slightly Higher | Narrower |

| Amantadine | High | High | Wide |

| Rimantadine | High | High | Wide |

Density Functional Theory (DFT) Investigations

DFT is a versatile and widely used computational method that provides a good balance between accuracy and computational cost, making it suitable for studying larger systems and complex phenomena such as adsorption and intermolecular interactions.

The ethynyl (B1212043) group in this compound is known to have a strong affinity for metal surfaces, making this molecule a candidate for forming self-assembled monolayers (SAMs). DFT calculations can model the adsorption of this molecule on metal clusters of silver, gold, and copper to understand the nature and strength of the interaction.

Studies on the adsorption of phenylacetylene on Cu(111) and Ag(111) surfaces provide a good model for the behavior of this compound. dntb.gov.uaresearchgate.netchemrxiv.org DFT calculations have shown that phenylacetylene can adsorb in a standing configuration, with the acetylenic bond interacting strongly with the metal surface. dntb.gov.uaresearchgate.net This interaction often involves the breaking of the acetylenic C-H bond and the formation of C-metal bonds. dntb.gov.ua The adamantane group would act as a bulky spacer, influencing the packing density and orientation of the molecules in a self-assembled monolayer.

The adsorption energy can be calculated to quantify the strength of the interaction. For phenylacetylene on Ag(111), adsorption energies are on the order of -1 eV, indicating a strong chemisorption. chemrxiv.org Similar strong interactions are expected for this compound, with the bulky adamantane group potentially influencing the optimal adsorption geometry and intermolecular interactions within the monolayer.

Table 3: Adsorption Energies of Phenylacetylene on Metal Surfaces (DFT Calculations) These values for phenylacetylene serve as an estimate for the interaction of the ethynylphenyl moiety of this compound with metal surfaces.

| Adsorbate | Surface | Adsorption Energy (eV) | Reference |

| Phenylacetylene | Ag(111) | ~ -1.0 | chemrxiv.org |

| Phenylacetylene | Cu(111) | Strong chemisorption | dntb.gov.uaresearchgate.net |

| Phenylacetylene | Pd(111) | Stronger than on Ag/Cu | nih.gov |

The adamantane group is a classic guest for various host molecules in supramolecular chemistry, most notably cyclodextrins and cucurbiturils. nih.govnih.govmdpi.comnih.gov The formation of these host-guest complexes is driven by the hydrophobic effect and van der Waals interactions. DFT calculations can be used to determine the complexation energies and to analyze the nature of the intermolecular interactions.

For this compound, the adamantyl moiety would be encapsulated within the hydrophobic cavity of the host, while the ethynylphenyl group would likely remain outside, interacting with the rim of the host or the solvent. Computational studies on adamantane derivatives with cucurbit nih.govuril (CB nih.gov) have shown extremely high binding affinities, with binding free energies reaching up to -21.5 kcal/mol. nih.gov DFT calculations on the dimeric forms of other adamantane derivatives have also been performed to understand their binding abilities. dergipark.org.tr

The presence of the ethynylphenyl group could influence the binding affinity and the geometry of the inclusion complex. The π-system of the phenyl ring could engage in additional interactions with the host molecule or with neighboring complexes, potentially leading to the formation of higher-order supramolecular assemblies. rsc.org

Table 4: Experimental and Computational Binding Affinities of Adamantane Derivatives with Host Molecules

| Guest | Host | Binding Free Energy (kcal/mol) | Method | Reference |

| Adamantane Derivative (A4) | Cucurbit nih.govuril | -21.5 | Experimental | nih.gov |

| Adamantane Derivative (A1) | Cucurbit nih.govuril | -14.1 | Experimental | nih.gov |

| Adamantane-COOH | β-Cyclodextrin | -6.7 (from K) | Experimental (ITC) | mdpi.com |

| Adamantane-grafted HA | Methyl-β-cyclodextrin | High (Kc > 10^4 M^-1) | Experimental | nih.gov |

| 1-Adamantanol dimer | - | -8.61 | DFT (B3LYP with dispersion) | dergipark.org.tr |

Mechanistic Insights and Reaction Pathway Analysis through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, computational studies can provide insights into its synthesis and potential reactions. A common method for synthesizing this compound is the Sonogashira coupling between an iodophenyladamantane and a terminal alkyne, or between 1-ethynyladamantane and an iodo- or bromobenzene derivative.

Furthermore, computational methods can be used to explore the reactivity of the ethynyl group in this compound, for example, in click chemistry reactions or in addition reactions. For instance, the mechanism of the addition of an N-heterocyclic carbene borane to phenylacetylene has been studied using DFT, revealing the influence of weak interactions on the stereoselectivity of the product. mdpi.com Such studies can help in predicting the outcome of similar reactions involving this compound.

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Methodologies for Adamantane-Ethynylphenyl Conjugates

While established methods for creating adamantane (B196018) derivatives exist, the future of adamantane-ethynylphenyl chemistry lies in the development of more efficient, selective, and sustainable synthetic routes. Current research often relies on multi-step processes that can be time-consuming and may result in modest yields.

Future research will likely focus on:

Direct C-H Functionalization: Developing catalytic systems that enable the direct coupling of adamantane's C(sp³)–H bonds with ethynylphenyl groups would represent a significant leap in efficiency. This would bypass the need for pre-functionalized adamantane precursors, such as bromoadamantane, reducing the number of synthetic steps. researchgate.net

Flow Chemistry: Implementing continuous flow synthesis methodologies can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. This approach could lead to higher yields and purity for 1-(4-ethynylphenyl)adamantane and its derivatives.

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force to induce chemical reactions. Its application in synthesizing adamantane conjugates could lead to more environmentally friendly processes and potentially access novel chemical reactivity.

Organometallic Reagents: Further exploration of organometallic reagents, such as adamantyl zinc and magnesium reagents, under mild conditions could provide more convenient and selective pathways for producing functionalized adamantane scaffolds that can then be conjugated with ethynylphenyl moieties. researchgate.net

A comparative overview of traditional versus emerging synthetic goals is presented below.

| Feature | Traditional Methods | Future Directions |

| Starting Material | Pre-functionalized adamantanes (e.g., halo-adamantanes) | Unactivated adamantane |

| Key Transformation | Cross-coupling reactions (e.g., Sonogashira, Negishi) researchgate.net | Direct C-H activation and alkynylation |

| Process Type | Batch synthesis | Continuous flow, Mechanochemistry |

| Efficiency | Multi-step, moderate yields | Fewer steps, higher atom economy |

| Sustainability | High solvent usage, potential metal waste | Reduced solvent, energy efficiency |

Exploration of Advanced Functional Materials with Tunable Properties

The rigid adamantane cage imparts thermal stability and steric bulk, while the ethynylphenyl unit provides a site for polymerization and a conduit for electronic interactions. This combination is ideal for creating advanced functional materials with precisely controlled properties. researchgate.netwiley.comwiley-vch.de

Emerging areas of exploration include:

Polymers with High Thermal Stability: The incorporation of this compound into polymer backbones can significantly enhance their thermal and mechanical stability. researchgate.net Future work will focus on creating novel polymers for applications in high-performance engineering plastics and aerospace materials.

Organic Electronics: The ethynylphenyl group makes this compound a candidate for creating conjugated materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org The adamantane unit can be used to disrupt intermolecular packing, thereby tuning the electronic properties and improving device efficiency and stability. researchgate.net

Supramolecular Assemblies: The adamantane moiety is a classic guest for host molecules like cyclodextrins. mdpi.commdpi.com This interaction can be exploited to create thermoresponsive polymers where the phase transition temperature can be tuned by the addition of a host molecule. mdpi.com Future research will explore these systems for applications in drug delivery and smart sensors. mdpi.com

Nonlinear Optical (NLO) Materials: Adamantane-type clusters have demonstrated strong NLO properties. rsc.orgrsc.orgsemanticscholar.org By functionalizing the ethynylphenyl group with donor-acceptor moieties, it may be possible to design new materials based on this compound with significant second- or third-order NLO responses for applications in photonics and optical computing.

| Material Class | Key Adamantane Contribution | Tunable Property | Potential Application |

| High-Performance Polymers | Rigidity, Thermal Stability | Glass Transition Temperature, Modulus | Aerospace components, electronics encapsulation |

| Organic Semiconductors | Steric Bulk, Processability | HOMO/LUMO energy levels, charge mobility nih.gov | OLEDs, OPVs, Organic Field-Effect Transistors acs.org |

| Supramolecular Gels | Host-Guest Interactions | Rheological properties, responsiveness | Smart materials, tissue engineering |

| NLO Materials | Defined 3D structure | Hyperpolarizability | Optical switching, frequency conversion |

Integration into Hybrid Organic-Inorganic Systems for Enhanced Performance

The creation of hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, offers a pathway to materials with synergistic properties that surpass those of the individual constituents. nih.gov The this compound molecule is an excellent organic building block for such systems.

Future research paradigms in this area include:

Metal-Organic Frameworks (MOFs): The ethynyl (B1212043) group can be used to anchor the molecule to metal nodes, or the entire molecule can act as a rigid strut in the construction of novel MOFs. The bulky adamantane group can control the pore size and hydrophobicity of the framework, leading to applications in gas storage and separation.

Functionalized Nanoparticles: The ethynyl group provides a reactive handle for covalently attaching this compound to the surface of inorganic nanoparticles (e.g., silica, gold, quantum dots). The adamantane cage can then act as a spacer, preventing aggregation and modifying the surface properties of the nanoparticles for applications in catalysis and bio-imaging.

Polyoxometalate (POM) Composites: Integrating adamantane-ethynylphenyl units with inorganic polyoxometalate clusters can lead to new hybrid materials. rsc.org The organic component can influence the assembly and electronic properties of the POMs, creating materials with potential applications in catalysis, electrochemistry, and medicine.

Advanced Computational Modeling for Predictive Design and Materials Discovery

As the complexity of materials based on this compound grows, trial-and-error experimental approaches become increasingly inefficient. llnl.govsydney.edu.au Advanced computational modeling is emerging as an indispensable tool for the predictive design and accelerated discovery of new materials. llnl.govresearchgate.netucf.edu

Key future directions in this domain are:

High-Throughput Screening: Using computational methods like Density Functional Theory (DFT), researchers can create large virtual libraries of this compound derivatives with various functional groups. nih.govresearchgate.net These libraries can be rapidly screened for promising electronic, optical, and mechanical properties, guiding experimental efforts toward the most promising candidates.

Machine Learning (ML): By training ML algorithms on existing experimental and computational data, it will be possible to predict the properties of new adamantane-based materials with high speed and accuracy. sydney.edu.au This approach can uncover complex structure-property relationships and propose novel molecular designs that a human researcher might overlook.

Multiscale Modeling: To understand the performance of these materials in devices, it is necessary to bridge different length and time scales. sydney.edu.au Multiscale modeling can connect the quantum mechanical behavior of a single molecule to the macroscopic properties of a polymer film or an electronic device, providing a holistic understanding of material performance.

| Modeling Technique | Objective | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Accurate calculation of electronic structure | HOMO/LUMO energies, band gaps, absorption spectra nih.gov | Rational design of materials for electronics and optics |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Glass transition temperature, mechanical strength, diffusion | Understanding polymer properties and self-assembly |

| Machine Learning (ML) | Rapid property prediction from structure | A wide range of physical and chemical properties | Accelerated discovery of new material candidates llnl.govsydney.edu.au |

| Multiscale Modeling | Bridging molecular behavior to device performance | Device efficiency, material stability, failure modes | Optimization of materials for specific applications |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and optimal storage conditions for 1-(4-Ethynylphenyl)adamantane?

- Answer : The compound has a molecular formula of C₁₈H₂₀, a molecular weight of 236.35 g/mol, and should be stored at 2–8°C to maintain stability. Its adamantane core confers high lipophilicity, which influences solubility in organic solvents like dichloromethane or ether. Storage under inert atmospheres (e.g., argon) is recommended to prevent degradation of the ethynyl group .

Q. What is a reliable synthetic route for this compound?

- Answer : A photoredox-catalyzed method can be adapted from the synthesis of analogous ethynyladamantane derivatives. For example, cesium salts (e.g., 3j) and aryl ethynyl benziodoxolones (e.g., PhEBX) under blue-light irradiation with 4CzIPN as a catalyst yield ethynyl-adamantane products. Column chromatography (SiO₂, pentane) is used for purification, achieving ~28% yield. Reaction optimization may require adjusting equivalents of the ethynylating reagent and catalyst loading .

Q. How can researchers characterize this compound experimentally?

- Methodology :

- NMR : Use ¹H NMR (400 MHz, CDCl₃) to identify aromatic protons (δ 7.19–7.44 ppm) and adamantane cage protons (δ 1.69–2.07 ppm).

- GC-MS : Confirm molecular ion peaks (e.g., m/z 236 for M⁺) and fragmentation patterns.

- Elemental analysis : Validate purity (>98%) and stoichiometry .

Advanced Research Questions

Q. How does the ethynyl group influence the reactivity of this compound in cross-coupling reactions?

- Answer : The ethynyl group enables Sonogashira or Huisgen cycloaddition reactions. However, steric hindrance from the adamantane cage may reduce reaction rates. To mitigate this, use bulky palladium catalysts (e.g., XPhos) or elevated temperatures. Comparative studies with 1-(2-Iodoethyl)adamantane (a more reactive derivative) suggest that ethynyl groups prioritize conjugation over nucleophilic substitution .

Q. What computational methods are suitable for studying the electronic structure of this compound?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack.

- MD simulations : Assess solvent interactions (e.g., in dichloromethane) to model aggregation tendencies due to lipophilicity.

- Reference : Similar approaches have been applied to adamantane-alkene derivatives to explain regioselectivity in ionic alkylation reactions .

Q. How can researchers resolve contradictions in oxidation studies of adamantane derivatives?

- Case Study : Adamantane oxidation yields 1-adamantanol (tertiary C-H) and 2-adamantanol/2-adamantanone (secondary C-H). Discrepancies in product ratios (e.g., 15:85 vs. 42:12:46 for tert-butyl peresters) arise from reaction conditions (e.g., solvent polarity, radical vs. ionic pathways).

- Resolution Strategy :

- Use radical traps (e.g., TEMPO) to confirm mechanistic pathways.

- Compare kinetic isotope effects (KIE) for tertiary vs. secondary C-H bonds.

- Reference controlled studies with NaY zeolite, which show no products in the absence of catalysts .

Q. What functionalization strategies enhance the biological activity of ethynyl-adamantane derivatives?

- Approach :

- Introduce polar groups (e.g., hydroxyethyl or aminoethyl) via nucleophilic substitution to improve water solubility.

- Compare bioactivity with bromo/chloro analogs (e.g., 2-(2-Bromoethyl)adamantane shows higher antiviral potency due to better leaving-group ability).

- Data Table :

Methodological Considerations

- Controlled Experiments : Always include zeolite-free controls (e.g., NaY zeolite) in oxidation studies to rule out non-catalytic pathways .

- Yield Optimization : For photoredox reactions, screen solvents (e.g., dichloromethane vs. acetonitrile) and light wavelengths to maximize ethynyl group incorporation .

- Crystallography : Resolve crystal packing effects (e.g., C–H···π interactions) using single-crystal X-ray diffraction, as demonstrated for phenylethyl-adamantane derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.